5-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Overview
Description
2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a synthetic organic compound It is characterized by its complex structure, which includes a dichlorophenoxy group, a furan ring, and a hexahydropyrido-thieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the dichlorophenoxy group: This can be achieved by reacting 3,4-dichlorophenol with an appropriate alkylating agent.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Construction of the hexahydropyrido-thieno-pyrimidinone core: This step involves the condensation of a thieno[2,3-d]pyrimidinone precursor with a suitable amine and subsequent cyclization under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The dichlorophenoxy group can be reduced to form a phenol derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds to 2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one include:
2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(1H)-one analogs: These compounds have similar structures but with slight modifications to the substituents.
Other pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(1H)-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
The uniqueness of 2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to its analogs and derivatives.
Properties
IUPAC Name |
5-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3S/c1-26-7-6-13-17(9-26)30-21-18(13)20(27)24-19(25-21)16-5-3-12(29-16)10-28-11-2-4-14(22)15(23)8-11/h2-5,8,19,25H,6-7,9-10H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDTMCPSXRLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)COC5=CC(=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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